molecular formula C22H18N2O3 B3007096 N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)苯甲酰胺 CAS No. 921919-16-6

N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)苯甲酰胺

货号 B3007096
CAS 编号: 921919-16-6
分子量: 358.397
InChI 键: YNLKNMDNIFNJEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to the compound of interest, involves a multi-step process starting from o-phenylenediamine. This process yields good to excellent results, indicating a reliable method for creating such complex molecules . Similarly, the synthesis of dibenz[b,f][1,4]oxazepine derivatives from 2,4,6-trinitrobenzoic acid through nucleophilic displacement of nitro groups has been reported. This method involves intramolecular reactions and subsequent reactions with O- and S-nucleophiles, leading to mono- or bis-substitution of nitro groups . These methods provide a foundation for the synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and Density Functional Theory (DFT). The charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method, and regions of electrophilic and nucleophilic reactivity were visualized using molecular electrostatic potential (MEP) maps . These techniques are essential for understanding the molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide and predicting its reactivity.

Chemical Reactions Analysis

The reactivity of dibenz[b,f][1,4]oxazepine derivatives has been explored, showing that the nitro group in position 3 is displaced first, which is a contrast to the reactivity patterns observed in benzoannulated five-membered heterocycles . This information is crucial for understanding the chemical reactions that N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide might undergo, especially in the context of nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, with a focus on their nonlinear optical (NLO) properties. Computational hyperpolarizability studies have identified certain compounds as promising candidates for NLO applications . While the NLO properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide are not directly reported, the methods used can be applied to this compound to predict its physical and chemical properties.

Case Studies

The development of potent serotonin-3 (5-HT3) receptor antagonists has been a significant area of research. The structure-activity relationship (SAR) studies have shown that certain N-alkylated benzamide derivatives exhibit potent 5-HT3 receptor antagonistic activity . Although N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is not directly mentioned, the methodologies and SAR studies provide a framework for evaluating its potential biological activity.

科学研究应用

化学反应和重排

对苯并二氮杂环氧唑的研究(与感兴趣的化学结构密切相关)探索了它们的反应和重排。例如,研究表明用二甲基甲酰胺和氢化钠处理会导致形成外亚甲基化合物和异吲哚,提供了对这些反应机理方面的见解 (Terada,Yabe,Miyadera,& Tachikawa,1973)

固体形式筛选和晶体结构预测

已经对相关小分子药物的多晶型性进行了研究,包括具有与所讨论化学物质相似的结构的药物。例如,一项研究比较了两个相关分子的固体形式,揭示了它们的氢键和实验固体形式景观的差异 (Braun,McMahon,Koztecki,Price,& Reutzel-Edens,2014)

抗菌剂开发

具有苯并[d]噻唑基结构的化合物(类似于重点化学物质)已被合成并评估其抗菌活性。这些化合物表现出显着的抗菌活性,特别是对某些细菌,突出了它们作为新型抗菌剂的潜力 (Palkar 等,2017)

药物代谢中的代谢途径

对卡马西平代谢的研究(涉及与感兴趣的化学物质相关的结构)揭示了对酶促水解过程和在人体内形成关键代谢物的见解 (Bellucci,Berti,Chiappe,Lippi,& Marioni,1987)

5-羟色胺-3 受体拮抗剂

开发强效 5-羟色胺-3 受体拮抗剂的研究涉及具有相似结构特征的化合物。此类研究提供了有价值的构效关系见解,有助于开发更有效的药物 (Harada 等,1995)

新型多环体系开发

已经研究了包含 1,4-苯并二氮杂平和异吲哚酮等片段的新型稠合多环体系的合成和结构。这些研究导致了具有在各个领域潜在应用的新化合物的产生 (Ukhin 等,2011)

涉及生物质的合成策略

已经开发出组装新型苯并稠合 N-杂环化合物的有效方法,证明了生物质衍生化合物在合成多样化的杂环结构中的多功能性和潜力 (Zhang 等,2015)

属性

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-8-10-20-18(12-14)24(2)22(26)17-13-16(9-11-19(17)27-20)23-21(25)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLKNMDNIFNJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。